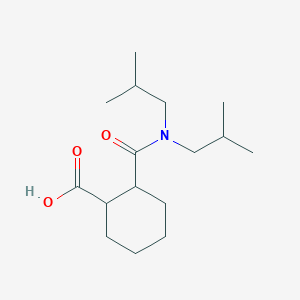
2-ジイソブチルカルバモイルシクロヘキサンカルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
2-Diisobutylcarbamoyl-cyclohexanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
準備方法
The synthesis of 2-Diisobutylcarbamoyl-cyclohexanecarboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with diisobutylcarbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
化学反応の分析
2-Diisobutylcarbamoyl-cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamoyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
作用機序
The mechanism of action of 2-Diisobutylcarbamoyl-cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various downstream effects, depending on the enzyme or receptor involved .
類似化合物との比較
2-Diisobutylcarbamoyl-cyclohexanecarboxylic acid can be compared with other similar compounds, such as:
生物活性
2-Diisobutylcarbamoyl-cyclohexanecarboxylic acid (CAS No. 332394-38-4) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of 2-Diisobutylcarbamoyl-cyclohexanecarboxylic acid can be represented as follows:
- Molecular Formula : C16H29NO3
- Molecular Weight : 283.42 g/mol
This compound features a cyclohexane ring substituted with diisobutylcarbamoyl and carboxylic acid groups, which contribute to its unique reactivity and biological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of 2-Diisobutylcarbamoyl-cyclohexanecarboxylic acid. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, with notable IC50 values indicating its potency:
| Cell Line | IC50 (µM) |
|---|---|
| HCC827 | 6.26 |
| NCI-H358 | 6.48 |
| MCF-7 | 5.00 |
These results suggest that the compound may effectively inhibit tumor growth, particularly in lung and breast cancer models.
Case Study 1: Antitumor Efficacy
A study examining the effects of this compound on lung cancer cells revealed that treatment led to a significant reduction in cell viability. The mechanism involved the induction of apoptosis through mitochondrial pathways, evidenced by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.
Antimicrobial Activity
In addition to its antitumor properties, this compound has exhibited antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values against selected bacteria are summarized below:
| Bacterial Strain | MIC (µM) |
|---|---|
| E. faecalis | 8 |
| S. aureus | 12 |
| E. coli | 15 |
These findings indicate that 2-Diisobutylcarbamoyl-cyclohexanecarboxylic acid possesses selective antibacterial properties, particularly effective against Gram-positive bacteria.
Case Study 2: Antimicrobial Properties
A focused investigation on the antimicrobial effects against clinical isolates of Staphylococcus aureus found that the compound not only inhibited bacterial growth but also disrupted biofilm formation. This suggests potential applications in treating resistant bacterial infections.
The biological activity of 2-Diisobutylcarbamoyl-cyclohexanecarboxylic acid is attributed to its ability to interact with specific molecular targets through non-covalent interactions such as hydrogen bonding and hydrophobic effects. Its structural features enable it to influence various biochemical pathways, including enzyme inhibition and modulation of cellular processes.
Pharmacokinetics and Bioavailability
Research indicates that compounds with similar structures may exhibit favorable pharmacokinetic profiles, suggesting good bioavailability for 2-Diisobutylcarbamoyl-cyclohexanecarboxylic acid. Its chemical properties may facilitate absorption and distribution within biological systems.
Comparative Analysis
When compared to similar compounds, 2-Diisobutylcarbamoyl-cyclohexanecarboxylic acid stands out due to its unique structure and reactivity, which contribute to its distinct biological activities. This makes it a valuable candidate for further research in medicinal chemistry.
特性
IUPAC Name |
2-[bis(2-methylpropyl)carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO3/c1-11(2)9-17(10-12(3)4)15(18)13-7-5-6-8-14(13)16(19)20/h11-14H,5-10H2,1-4H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPOLLYQYUEDLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)C1CCCCC1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333257 |
Source


|
| Record name | 2-Diisobutylcarbamoyl-cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332394-38-4 |
Source


|
| Record name | 2-Diisobutylcarbamoyl-cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














